Cas no 1859424-54-6 (2-[(4-Bromo-2-fluorophenyl)methyl]pent-4-enoic acid)
![2-[(4-Bromo-2-fluorophenyl)methyl]pent-4-enoic acid structure](https://ja.kuujia.com/scimg/cas/1859424-54-6x500.png)
2-[(4-Bromo-2-fluorophenyl)methyl]pent-4-enoic acid 化学的及び物理的性質
名前と識別子
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- 2-[(4-bromo-2-fluorophenyl)methyl]pent-4-enoic acid
- 2-[(4-Bromo-2-fluorophenyl)methyl]pent-4-enoic acid
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- インチ: 1S/C12H12BrFO2/c1-2-3-9(12(15)16)6-8-4-5-10(13)7-11(8)14/h2,4-5,7,9H,1,3,6H2,(H,15,16)
- InChIKey: WMKMKYRCNPNBHF-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)F)CC(C(=O)O)CC=C
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 257
- XLogP3: 3.6
- トポロジー分子極性表面積: 37.3
2-[(4-Bromo-2-fluorophenyl)methyl]pent-4-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-695349-0.5g |
2-[(4-bromo-2-fluorophenyl)methyl]pent-4-enoic acid |
1859424-54-6 | 0.5g |
$877.0 | 2023-03-10 | ||
Enamine | EN300-695349-2.5g |
2-[(4-bromo-2-fluorophenyl)methyl]pent-4-enoic acid |
1859424-54-6 | 2.5g |
$1791.0 | 2023-03-10 | ||
Enamine | EN300-695349-1.0g |
2-[(4-bromo-2-fluorophenyl)methyl]pent-4-enoic acid |
1859424-54-6 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-695349-0.25g |
2-[(4-bromo-2-fluorophenyl)methyl]pent-4-enoic acid |
1859424-54-6 | 0.25g |
$840.0 | 2023-03-10 | ||
Enamine | EN300-695349-5.0g |
2-[(4-bromo-2-fluorophenyl)methyl]pent-4-enoic acid |
1859424-54-6 | 5.0g |
$2650.0 | 2023-03-10 | ||
Enamine | EN300-695349-0.05g |
2-[(4-bromo-2-fluorophenyl)methyl]pent-4-enoic acid |
1859424-54-6 | 0.05g |
$768.0 | 2023-03-10 | ||
Enamine | EN300-695349-10.0g |
2-[(4-bromo-2-fluorophenyl)methyl]pent-4-enoic acid |
1859424-54-6 | 10.0g |
$3929.0 | 2023-03-10 | ||
Enamine | EN300-695349-0.1g |
2-[(4-bromo-2-fluorophenyl)methyl]pent-4-enoic acid |
1859424-54-6 | 0.1g |
$804.0 | 2023-03-10 |
2-[(4-Bromo-2-fluorophenyl)methyl]pent-4-enoic acid 関連文献
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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3. Back matter
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
2-[(4-Bromo-2-fluorophenyl)methyl]pent-4-enoic acidに関する追加情報
Professional Introduction to 2-[(4-Bromo-2-fluorophenyl)methyl]pent-4-enoic Acid (CAS No. 1859424-54-6)
2-[(4-Bromo-2-fluorophenyl)methyl]pent-4-enoic acid (CAS No. 1859424-54-6) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, presents a promising platform for the development of innovative therapeutic agents. The presence of both bromine and fluorine substituents in its aromatic ring enhances its potential as a key intermediate in synthetic chemistry, enabling the creation of more complex molecules with tailored biological activities.
The compound's molecular structure, featuring a pent-4-enone moiety linked to a benzyl group derived from 4-bromo-2-fluorophenyl, makes it particularly interesting for medicinal chemists. The conjugated system of the enone group and the electron-withdrawing nature of the bromine and fluorine atoms contribute to its reactivity and functionalization possibilities. These attributes have been exploited in various synthetic pathways, leading to the development of novel derivatives with potential applications in drug discovery.
In recent years, there has been a surge in research focused on identifying new scaffolds for therapeutic intervention. Compounds like 2-[(4-Bromo-2-fluorophenyl)methyl]pent-4-enoic acid have emerged as valuable starting points for designing molecules that interact with biological targets in unique ways. The combination of structural complexity and functional diversity makes this compound a versatile tool for chemists exploring new pharmacological spaces.
One of the most compelling aspects of this compound is its utility in the synthesis of biologically active molecules. The enone group can participate in various chemical reactions, including Michael additions, aldol condensations, and cyclizations, which are fundamental to constructing more intricate structures. Additionally, the aromatic ring's substituents provide opportunities for further derivatization, allowing researchers to fine-tune properties such as solubility, bioavailability, and metabolic stability.
The pharmaceutical industry has shown particular interest in compounds containing bromine and fluorine atoms due to their known ability to modulate biological activity. These elements can influence electronic properties, binding affinities, and metabolic pathways, making them invaluable in drug design. For instance, fluorinated aromatic compounds have been extensively studied for their role in enhancing drug potency and selectivity. Similarly, brominated derivatives often exhibit improved pharmacokinetic profiles compared to their non-substituted counterparts.
Recent studies have highlighted the potential of 2-[(4-Bromo-2-fluorophenyl)methyl]pent-4-enoic acid as a precursor for developing novel antimicrobial agents. The structural features of this compound suggest that it could interact with bacterial enzymes or cell wall components, leading to mechanisms that inhibit pathogenic growth. Preliminary computational studies have indicated that modifications to its core structure could enhance its efficacy against resistant strains of bacteria, offering a promising avenue for combating antibiotic-resistant infections.
Beyond antimicrobial applications, this compound has also been explored for its potential in anti-inflammatory and anticancer research. The enone group's ability to undergo redox reactions makes it an attractive candidate for designing molecules that can modulate inflammatory pathways or interfere with cancer cell proliferation. Furthermore, the presence of both bromine and fluorine atoms provides multiple sites for chemical modification, allowing researchers to tailor the molecule's biological activity precisely.
The synthetic methodologies developed for 2-[(4-Bromo-2-fluorophenyl)methyl]pent-4-enoic acid have also contributed to advancements in organic chemistry. The synthesis typically involves multi-step reactions that showcase modern techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations. These methods not only highlight the compound's synthetic utility but also demonstrate how modern catalytic systems can streamline complex organic syntheses.
In conclusion, 2-[(4-Bromo-2-fluorophenyl)methyl]pent-4-enoic acid (CAS No. 1859424-54-6) represents a significant advancement in chemical research with far-reaching implications for pharmaceutical development. Its unique structural features and versatile reactivity make it an indispensable tool for medicinal chemists seeking to discover new treatments for various diseases. As research continues to uncover new applications for this compound, its importance in both academic and industrial settings is set to grow even further.
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